molecular formula C17H27N3O2 B1401056 Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate CAS No. 1361114-97-7

Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Cat. No. B1401056
M. Wt: 305.4 g/mol
InChI Key: UZBMELGLWLHOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (TBAPC), is a chemical compound composed of a tert-butyl group, an aminopyridine group, and a piperidine carboxylate group. It has a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol. TBAPC is a white, crystalline solid at room temperature and is soluble in water and organic solvents. The compound has been studied for a variety of applications, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as a crucial intermediate in the production of biologically active compounds like crizotinib, indicating its significance in pharmaceutical manufacturing. The compound undergoes a multi-step synthesis process, demonstrating its complex chemistry and utility in drug synthesis (Kong et al., 2016).

  • Preparation of Structurally Diverse Small Molecules The compound serves as a versatile chiral building block, facilitating the preparation of structurally diverse small molecules. Its enantiomers are pivotal in synthesizing biologically active alkaloids such as sedridine, allosedridine, and coniine, emphasizing its role in creating a variety of structurally intricate and biologically significant molecules (Passarella et al., 2005).

  • Synthesis of Anticancer Drug Intermediates The compound is recognized as an essential intermediate for small molecule anticancer drugs. Its synthesis involves multiple chemical reactions, underscoring its critical role in the development of new therapeutic agents aimed at tackling cancer (Zhang et al., 2018).

  • Key Intermediate in Vandetanib Synthesis It acts as the key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. The methodical synthesis process from starting materials through acylation, sulfonation, and substitution stages elucidates its critical role in the drug's production chain (Wang et al., 2015).

properties

IUPAC Name

tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMELGLWLHOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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